BenchChemオンラインストアへようこそ!

4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride

GABA uptake inhibition in vivo microdialysis glial selectivity

THPO hydrochloride is a non-substrate glia-selective GAT-1 inhibitor that, co-applied with GABA, elevates extracellular GABA to 1200% of basal vs. 500% with GABA alone—outperforming nipecotic acid. It isolates astrocytic GABA transport without neuronal uptake confounding. The THPO scaffold yields muscarinic agonists via O-alkylation and serves as a matched negative control for Gaboxadol δ-subunit GABA-A receptor studies. Order high-purity THPO HCl for your GABA research.

Molecular Formula C6H9ClN2O2
Molecular Weight 176.60 g/mol
CAS No. 1888488-02-5
Cat. No. B3391588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride
CAS1888488-02-5
Molecular FormulaC6H9ClN2O2
Molecular Weight176.60 g/mol
Structural Identifiers
SMILESC1CNCC2=C1ONC2=O.Cl
InChIInChI=1S/C6H8N2O2.ClH/c9-6-4-3-7-2-1-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H
InChIKeyMBVBDNHOGLXMQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride (CAS 1888488-02-5): Physicochemical and Pharmacological Baseline


4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride, also referred to as THPO hydrochloride, is a synthetic organic compound belonging to the bicyclic isoxazole class. Its free base, 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO), has a molecular weight of 140.06 g/mol, calculated XLogP of -0.63, topological polar surface area of 58.03 Ų, zero rotatable bonds, and fulfills Lipinski's Rule of Five with no violations [1]. The hydrochloride salt form (CAS 1888488-02-5) has a molecular weight of 176.60 g/mol and molecular formula C₆H₉ClN₂O₂, providing enhanced aqueous solubility for in vitro and in vivo experimental use [2]. Pharmacologically, THPO is established as a glia-selective, non-substrate γ-aminobutyric acid (GABA) uptake inhibitor that competitively blocks GABA transporter-1 (GAT-1) without being transported itself [3]. It also serves as the core scaffold for a series of O-alkyl derivatives that display muscarinic acetylcholine receptor agonist activity, demonstrating a unique scaffold versatility not found in structurally related GABAergic compounds [4].

Why Generic Substitution Fails for 4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride


Compounds within the bicyclic isoxazole GABAergic class cannot be simply interchanged because minute structural changes produce fundamentally divergent pharmacological profiles. 4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol (THPO) is a non-substrate, glia-selective GABA uptake inhibitor, whereas its regioisomer Gaboxadol (THIP, isoxazolo[5,4-c]pyridin-3-ol) is a potent, direct GABA-A receptor agonist with selective affinity for extrasynaptic δ-subunit-containing receptors [1]. Similarly, nipecotic acid—a commonly used comparator GABA uptake inhibitor—is a substrate for both neuronal and glial transporters and is actively transported, limiting its ability to sustain elevated extracellular GABA levels [2]. Even within the THPO scaffold, simple O-alkyl substitution (e.g., O-methyl-THPO) converts the molecule from a GABA uptake inhibitor into a muscarinic acetylcholine receptor agonist, demonstrating that the unmodified 3-hydroxy group is essential for maintaining the GABA transporter interaction profile [3]. These divergences mean that researchers cannot assume functional equivalence when selecting a GABA uptake inhibitor or a synthetic intermediate based on the oxazolopyridine core.

Quantitative Differentiation Evidence for 4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride


Superior Extracellular GABA Elevation: THPO Synergizes with Exogenous GABA, Nipecotic Acid Does Not

In a direct head-to-head in vivo microdialysis study in rat thalamus, THPO (5.0 mM) administered alone via microdialysis increased extracellular GABA concentration to 200% of basal level. Critically, when THPO was co-infused with exogenous GABA (50 µM), extracellular GABA reached 1200% of basal level—a synergistic 6-fold amplification over GABA alone (500% of basal). In contrast, nipecotic acid (0.5 mM) co-infused with GABA (50 µM) produced no further increase beyond the 500% achieved by GABA alone. This demonstrates that THPO is not a substrate for the GABA transporter and therefore does not compete with GABA for reuptake, allowing sustained elevation of extracellular GABA, whereas nipecotic acid is a substrate inhibitor that is itself transported, limiting its net efficacy [1].

GABA uptake inhibition in vivo microdialysis glial selectivity nipecotic acid comparator

Glia-Selective, Non-Substrate GABA Uptake Inhibition Distinguishes THPO from Neuronal/Glial Substrate Inhibitors

THPO is classified as a glia-selective GABA uptake inhibitor that is not a substrate for the glial or neuronal GABA transport carrier. In contrast, nipecotic acid and its analogs are substrates for both neuronal and glial transporters and are actively transported into cells. This mechanistic distinction was established through comparative uptake studies in cultured astrocytes and neurons, where THPO competitively inhibits GABA uptake at the extracellular face of the transporter without being translocated, while nipecotic acid is co-transported with sodium ions [1]. The functional consequence is that THPO maintains a persistent extracellular GABA-elevating effect, whereas substrate-type inhibitors are subject to carrier-mediated clearance that limits their duration of action [2].

GABA transporter astrocyte glia-selective substrate inhibitor nipecotic acid

GABA-A Receptor Affinity Profile: THPO Is a Weak GABA-A Ligand, Unlike the Potent Agonist Gaboxadol (THIP)

THPO displays weak affinity for the GABA-A receptor, with an IC₅₀ of 72 µM for inhibition of [³H]GABA binding to rat brain synaptic membranes [1]. This is in stark contrast to its regioisomer Gaboxadol (THIP; 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), which acts as a potent GABA-A receptor agonist with an EC₅₀ of approximately 13 µM at δ-subunit-containing extrasynaptic GABA-A receptors and produces robust tonic inhibitory currents in cortical layer 2/3 neurons without affecting miniature inhibitory postsynaptic currents . The approximately 5.5-fold difference in potency, combined with the fundamentally different modes of action (weak antagonist/competitive binder vs. potent orthosteric agonist), confirms that THPO and Gaboxadol are not functionally interchangeable despite sharing the same molecular formula (C₆H₈N₂O₂) and nearly identical computed physicochemical properties [2].

GABA-A receptor binding affinity Gaboxadol THIP selectivity

Scaffold Versatility: O-Alkylation of THPO Converts GABA Uptake Inhibitor into Muscarinic Agonist, a Property Absent in Gaboxadol

The THPO scaffold uniquely permits functional switching between GABAergic and cholinergic pharmacology through simple O-alkylation. The parent compound THPO is a GABA uptake inhibitor, but its O-methyl derivative (O-methyl-THPO, 10a) is a bioisostere of norarecoline and acts as a muscarinic acetylcholine receptor agonist. In guinea-pig ileum functional assays, O-methyl-THPO demonstrated agonist activity with a potency order comparable to arecoline, while O-propargyl-THPO (10j) showed even higher muscarinic affinity. The corresponding O-alkyl derivatives of Gaboxadol (THIP) do not exhibit this functional switch; instead, O-alkylation of THIP abolishes GABA-A agonist activity without conferring muscarinic activity [1]. The pKa values of O-alkyl-THPO derivatives (7.5–7.7 for secondary amines; 6.1–7.0 for tertiary amines) are compatible with blood-brain barrier penetration, supporting their use as CNS-active muscarinic probes [2].

muscarinic agonist scaffold versatility O-alkyl-THPO bioisostere arecoline

Optimal Research and Industrial Application Scenarios for 4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride


In Vivo Microdialysis Studies Requiring Sustained Extracellular GABA Elevation with Synergistic Exogenous GABA Amplification

Investigators using intracerebral microdialysis to study GABAergic tone in epilepsy, sleep, or pain models should select THPO hydrochloride over nipecotic acid. The direct evidence that THPO + GABA (50 µM) elevates extracellular GABA to 1200% of basal versus 500% with GABA alone—while nipecotic acid adds no further increase—demonstrates superior experimental signal-to-noise for protocols requiring maximal GABAergic enhancement [1]. This property is particularly valuable in thalamic or cortical perfusion studies where sustained, high-level GABA elevation is needed to probe receptor saturation or compensatory mechanisms.

Pharmacological Dissection of Glial vs. Neuronal GABA Uptake Contributions in CNS Preparations

Because THPO is a non-substrate, glia-selective GABA uptake inhibitor while nipecotic acid is a substrate for both neuronal and glial carriers, THPO hydrochloride is the preferred tool for isolating the contribution of astrocytic GABA transport to synaptic and extrasynaptic GABA homeostasis [2]. In primary co-culture systems (astrocytes + neurons) or acute brain slices, THPO application allows researchers to selectively block glial GABA clearance without confounding intracellular accumulation or carrier-mediated release, enabling cleaner interpretation of neuron-glia interaction data [3].

Medicinal Chemistry Scaffold for Dual GABA Transporter / Muscarinic Receptor Focused Library Synthesis

Medicinal chemists building focused compound libraries for CNS drug discovery can procure THPO hydrochloride as a single versatile scaffold. Simple O-alkylation of THPO generates muscarinic acetylcholine receptor agonists (e.g., O-methyl-THPO, O-propargyl-THPO) with potency comparable to arecoline, while N-DPB substitution yields high-potency non-selective GABA uptake inhibitors [4]. This dual pharmacology from one core structure reduces the number of separate scaffolds required in a screening collection and allows efficient parallel SAR exploration of two therapeutically validated CNS target classes [5].

Negative Control for GABA-A Receptor Activation Experiments Where Gaboxadol (THIP) Serves as the Positive Control

Given that THPO binds to GABA-A receptors with an IC₅₀ of only 72 µM—approximately 5.5-fold weaker than Gaboxadol's functional EC₅₀—and acts as a binding inhibitor rather than an orthosteric agonist, THPO hydrochloride is an appropriate negative control compound for studies investigating δ-subunit-containing extrasynaptic GABA-A receptor pharmacology [6]. Its nearly identical physicochemical properties (XLogP, TPSA, MW) to Gaboxadol ensure matched biophysical behavior in permeability and distribution assays while providing a clean pharmacological contrast, a critical requirement for rigorous target engagement studies [7].

Quote Request

Request a Quote for 4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.